molecular formula C13H10BrFO B7807892 2-Bromophenyl-(3-fluorobenzyl)ether

2-Bromophenyl-(3-fluorobenzyl)ether

Cat. No.: B7807892
M. Wt: 281.12 g/mol
InChI Key: BLFXPEWBWJSDGQ-UHFFFAOYSA-N
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Description

2-Bromophenyl-(3-fluorobenzyl)ether is a halogenated aromatic ether characterized by a bromine atom at the ortho position of the phenyl ring and a 3-fluorobenzyl group attached via an ether linkage. This compound belongs to a broader class of brominated and fluorinated ethers, which are pivotal in pharmaceutical and agrochemical synthesis due to their unique electronic and steric properties. For instance, the Williamson ether synthesis—a common method for preparing aryl benzyl ethers—is likely applicable here, as demonstrated in the synthesis of Lapatinib intermediates using 3-fluorobenzyl bromide .

These properties make it a candidate for constructing complex molecules in drug discovery and materials science.

Properties

IUPAC Name

1-bromo-2-[(3-fluorophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFXPEWBWJSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromophenyl-(3-fluorobenzyl)ether is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a bromophenyl moiety attached to a 3-fluorobenzyl ether group. Its chemical structure can be represented as follows:

C1H1BrC6H4OC6H4F\text{C}_1\text{H}_1\text{Br}\text{C}_6\text{H}_4\text{O}\text{C}_6\text{H}_4\text{F}

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with notable inhibition zones observed in standard agar diffusion assays. For instance, the compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on its effects on MCF-7 breast cancer cells revealed that it induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to standard chemotherapeutic agents . The mechanism appears to involve tubulin destabilization, similar to known microtubule inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Protein Interactions : It likely interacts with proteins that play critical roles in cell division and apoptosis, leading to altered cellular behavior.
  • Microtubule Dynamics : Preliminary findings suggest that it may interfere with microtubule polymerization, affecting mitotic processes in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study involving various strains of bacteria highlighted the compound's broad-spectrum antimicrobial activity. Testing against clinical isolates showed promising results, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In a controlled study on MCF-7 cells, treatments with varying concentrations of this compound demonstrated significant cytotoxicity. Flow cytometry analyses confirmed that treated cells exhibited increased apoptosis markers and cell cycle arrest at the G2/M phase .

Comparative Analysis

CompoundMIC (µg/mL)IC50 (µM)Mechanism of Action
This compound3225Enzyme inhibition, microtubule destabilization
Standard Antibiotic (e.g., Penicillin)VariesN/ACell wall synthesis inhibition
Chemotherapeutic Agent (e.g., Paclitaxel)N/A15Microtubule stabilization

Comparison with Similar Compounds

Table 1: Comparison of 2-Bromophenyl-(3-fluorobenzyl)ether with Analogous Compounds

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₃H₁₀BrFO 281.12 g/mol 2-Br (phenyl), 3-F (benzyl) Potential pharmaceutical intermediate; high reactivity in C–H activation
2-Bromophenyl-(3-methylbenzyl)ether C₁₄H₁₃BrO 277.16 g/mol 2-Br (phenyl), 3-CH₃ (benzyl) Lower polarity due to methyl group; discontinued commercial product
3-Bromodiphenyl ether (BDE-2) C₁₂H₉BrO 249.10 g/mol 3-Br (phenyl), no benzyl group Environmental persistence; studied as a flame retardant
3-Bromobenzyl-(3-fluorophenyl)ether C₁₃H₁₀BrFO 281.12 g/mol 3-Br (benzyl), 3-F (phenyl) Altered electronic effects due to swapped halogen positions

Key Observations:

Substituent Position and Electronic Effects: The ortho-bromine in this compound introduces steric hindrance and directs electrophilic substitution reactions meta to the ether linkage. In contrast, meta-bromine in BDE-2 reduces steric constraints but increases environmental persistence .

Reactivity in Synthetic Applications :

  • Fluorinated benzyl groups, as seen in the target compound, are widely used in pharmaceutical intermediates (e.g., Lapatinib synthesis) due to their ability to modulate bioavailability and metabolic stability .
  • Bromine at the ortho position may facilitate Suzuki-Miyaura or Ullmann coupling reactions, whereas meta-brominated analogs like BDE-2 are less reactive in such transformations .

Environmental and Industrial Considerations :

  • Brominated diphenyl ethers like BDE-2 are associated with environmental bioaccumulation, but the benzyl ether structure in this compound may reduce persistence due to increased biodegradability .
  • The discontinuation of 2-Bromophenyl-(3-methylbenzyl)ether highlights market sensitivity to substituent choice, with fluorine offering superior electronic properties for specialized applications .

Market and Application Trends

  • Pharmaceutical Intermediates : 3-Fluorobenzyl bromide derivatives dominate pharmaceutical applications (85% of market demand), suggesting that this compound could serve as a precursor in kinase inhibitors or anticancer agents .
  • Material Science : Fluorinated ethers are increasingly used in liquid crystals and polymers, where the target compound’s halogenated structure may enhance thermal stability .

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